benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C13H15F2NO3 and a molecular weight of 271.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with hydroxyl and difluoro groups, and a benzyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 3,3-difluoropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
Reduction: Formation of benzyl 3,3-difluoro-4-hydroxypiperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl group can participate in catalytic processes, while the benzyl ester moiety can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate: Similar structure but with the difluoro groups at different positions.
3,3-Difluoro-4-hydroxypiperidine: Lacks the benzyl ester moiety.
Benzyl 3-Fluoro-4-hydroxypiperidine-1-carboxylate: Contains only one fluorine atom.
Uniqueness: Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate is unique due to the specific positioning of the difluoro groups and the presence of both hydroxyl and benzyl ester functionalities.
Properties
IUPAC Name |
benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEFODLORFVNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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